3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
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Overview
Description
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that features a urea moiety linked to a thiazole and piperidine ring system. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps:
Formation of the Thiazole Ring: Starting from appropriate thioamides and α-haloketones.
Piperidine Ring Formation: Through cyclization reactions involving suitable precursors.
Urea Formation: By reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(piperidin-3-yl)methyl)urea: Lacks the thiazole ring.
1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiourea: Contains a thiourea instead of a urea moiety.
Uniqueness
The presence of both the thiazole and piperidine rings in 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may confer unique biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDPQSWJTUFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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